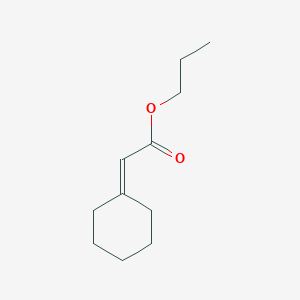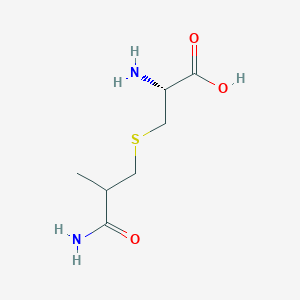
5-methyl-3-(4-phenoxyphenyl)-1H-pyridazin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-3-(4-phenoxyphenyl)-1H-pyridazin-6-one is an organic compound with a complex structure that includes a pyridazinone core substituted with a methyl group and a phenoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-(4-phenoxyphenyl)-1H-pyridazin-6-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazine derivatives with suitable diketones or ketoesters. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
5-methyl-3-(4-phenoxyphenyl)-1H-pyridazin-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.
科学的研究の応用
5-methyl-3-(4-phenoxyphenyl)-1H-pyridazin-6-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 5-methyl-3-(4-phenoxyphenyl)-1H-pyridazin-6-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that the compound can bind to, thereby modulating their activity. The pathways involved may include signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, or metabolism.
類似化合物との比較
Similar Compounds
- 5-methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid
- 5-methyl-3-(4-phenoxyphenyl)imino-1,3-dihydro-2H-indol-2-one
Uniqueness
5-methyl-3-(4-phenoxyphenyl)-1H-pyridazin-6-one is unique due to its specific substitution pattern and the presence of both a pyridazinone core and a phenoxyphenyl group. This combination of structural features may confer unique properties, such as specific binding affinities or reactivity profiles, that distinguish it from other similar compounds.
特性
CAS番号 |
68195-42-6 |
|---|---|
分子式 |
C17H14N2O2 |
分子量 |
278.30 g/mol |
IUPAC名 |
5-methyl-3-(4-phenoxyphenyl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C17H14N2O2/c1-12-11-16(18-19-17(12)20)13-7-9-15(10-8-13)21-14-5-3-2-4-6-14/h2-11H,1H3,(H,19,20) |
InChIキー |
ZLUFQRQTZANRJF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NNC1=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


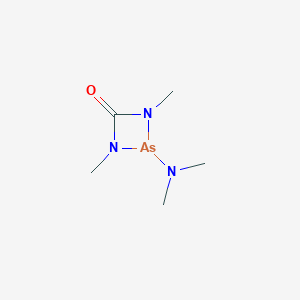

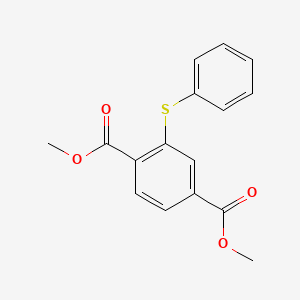

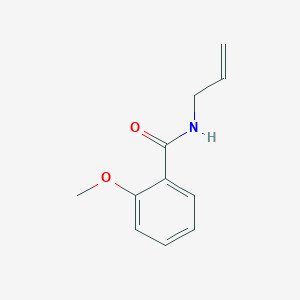


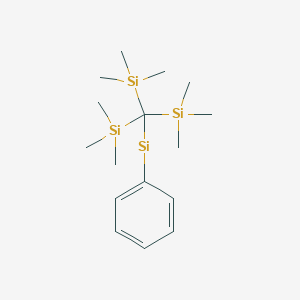
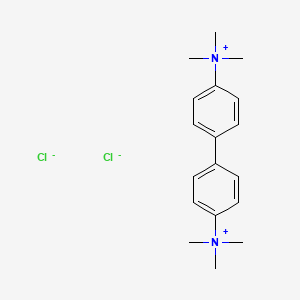
![1H-[1,2,3]Triazolo[4,5-d]pyrimidine-1,2(3H)-diamine](/img/structure/B14469270.png)
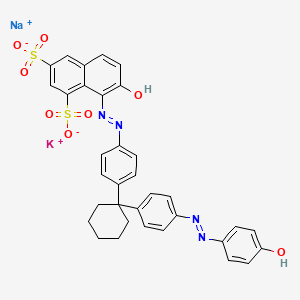
![7-[(1R,2S)-2-(Heptylamino)cyclopentyl]heptanoic acid](/img/structure/B14469278.png)
